molecular formula C7H8N2O4 B12976311 dimethyl 1H-imidazole-2,5-dicarboxylate CAS No. 97602-73-8

dimethyl 1H-imidazole-2,5-dicarboxylate

Cat. No.: B12976311
CAS No.: 97602-73-8
M. Wt: 184.15 g/mol
InChI Key: JMOHXJUJUPXSNJ-UHFFFAOYSA-N
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Description

Dimethyl 1H-imidazole-2,5-dicarboxylate is a chemical compound belonging to the imidazole family. Imidazoles are nitrogen-containing heterocyclic compounds that play a crucial role in various biological and chemical processes. This compound is characterized by the presence of two ester groups attached to the imidazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1H-imidazole-2,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl oxalate with glyoxal and ammonium acetate. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to promote cyclization, resulting in the formation of the imidazole ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1H-imidazole-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole dicarboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Imidazole dicarboxylic acids.

    Reduction: Imidazole diols.

    Substitution: Imidazole derivatives with various functional groups.

Scientific Research Applications

Dimethyl 1H-imidazole-2,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of dimethyl 1H-imidazole-2,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzyme activity by binding to the active site or by interacting with cofactors. The ester groups can undergo hydrolysis, releasing active imidazole derivatives that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Dimethyl 1H-imidazole-2,5-dicarboxylate can be compared with other imidazole derivatives such as:

    1H-imidazole-4,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of ester groups.

    2-phenyl-1H-imidazole-4,5-dicarboxylic acid: Contains a phenyl group, offering different chemical properties and applications.

    1,2-dimethylimidazole: Lacks the dicarboxylate groups, resulting in different reactivity and uses.

The uniqueness of this compound lies in its ester groups, which provide versatility in chemical modifications and applications.

Properties

CAS No.

97602-73-8

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

dimethyl 1H-imidazole-2,5-dicarboxylate

InChI

InChI=1S/C7H8N2O4/c1-12-6(10)4-3-8-5(9-4)7(11)13-2/h3H,1-2H3,(H,8,9)

InChI Key

JMOHXJUJUPXSNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N1)C(=O)OC

Origin of Product

United States

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